Factor XIIa Inhibition: Nanomolar Potency (Ki = 11 nM) with Cross-Species Selectivity
1-Hexadecyl-1H-indole-2,3-dione exhibits potent inhibition of human coagulation factor XIIa with a Ki of 11 nM [1]. This is notably more potent than its inhibition of human liver carboxylesterase 1 (Ki = 16 nM), demonstrating a degree of target selectivity [1]. In stark contrast, the compound shows no significant inhibition of rabbit liver carboxylesterase 1 (Ki > 100 µM), highlighting a species-specific selectivity profile that is critical for in vivo model selection [1]. The structure-activity relationship suggests the hexadecyl chain contributes to binding within the hydrophobic pocket of Factor XIIa.
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 11 nM (Human Factor XIIa) |
| Comparator Or Baseline | Comparator 1: Ki = 16 nM (Human Liver Carboxylesterase 1); Comparator 2: Ki > 100,000 nM (Rabbit Liver Carboxylesterase 1) |
| Quantified Difference | 1.45-fold more potent for Factor XIIa vs. human carboxylesterase; >9,090-fold selective vs. rabbit carboxylesterase. |
| Conditions | Spectrophotometric multiwell plate assay with o-NPA as substrate. CE inhibition determined at 420 nm. |
Why This Matters
This data identifies a specific, high-affinity target (Factor XIIa) with measurable selectivity, enabling researchers to procure the compound for coagulation studies with a defined in vitro potency benchmark.
- [1] BindingDB. BDBM22843: 1-hexadecyl-2,3-dihydro-1H-indole-2,3-dione. Ki data for Coagulation factor XII (Human) and Liver carboxylesterase 1 (Human, Rabbit). St. Jude Research Hospital. View Source
